
(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
Vue d'ensemble
Description
(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate: is a chiral compound with potential applications in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with benzyl and ethyl groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Substitution Reactions: The benzyl and ethyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry is achieved.
Esterification: The carboxylate group is introduced through an esterification reaction, typically involving an alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
Applications De Recherche Scientifique
Asymmetric Catalysis
One of the primary applications of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is in asymmetric catalysis. Chiral ligands derived from this compound have been shown to facilitate various reactions, enhancing enantioselectivity in the synthesis of optically active compounds. For instance, studies indicate its use in copper(II)-catalyzed Henry reactions, which are vital for forming carbon-nitrogen bonds with high enantioselectivity.
Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in designing pharmaceuticals that require specific stereochemistry for biological activity. Research has highlighted its potential as an inhibitor of certain enzymes, suggesting that derivatives of this compound could lead to new therapeutic agents targeting metabolic pathways .
Analytical Chemistry
In analytical chemistry, this compound has been utilized to establish methods for determining enantiomeric purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze enantiomers efficiently, which is crucial for quality control in chiral drug synthesis.
Synthesis of Complex Molecules
The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be integrated into multi-step synthetic routes leading to biologically active compounds. For example, its derivatives have been used in the Biginelli reaction, contributing to the formation of highly functionalized heterocycles essential in pharmaceutical chemistry .
Case Study 1: Synthesis of Chiral Ligands
In a recent study, researchers synthesized chiral ligands based on this compound for use in asymmetric catalysis. The ligands demonstrated enhanced activity and selectivity in catalytic reactions involving aldehydes and ketones. The results indicated that the chirality of the ligand significantly influenced the reaction outcomes, leading to higher yields of desired products with specific stereochemistry.
Case Study 2: Pharmaceutical Applications
Another investigation explored the pharmacological properties of derivatives derived from this compound. Compounds synthesized from this precursor exhibited promising inhibitory effects on specific metabolic enzymes involved in disease pathways. These findings suggest that further development could yield effective therapeutic agents for treating metabolic disorders .
Mécanisme D'action
The mechanism of action of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry. This stereochemistry can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Activité Biologique
(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring with ethyl and benzyl substituents, allow for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Ethyl Group : Contributes to the compound's steric properties.
This compound is known to interact with various biological macromolecules, particularly enzymes and receptors. The mechanism involves:
- Binding Affinity : The compound exhibits strong binding affinities for neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET) .
- Modulation of Neurotransmission : By inhibiting the uptake of neurotransmitters, it can enhance dopaminergic and noradrenergic signaling, which is crucial in treating disorders like depression and ADHD.
In Vitro Studies
Recent studies have evaluated the compound's effects on neurotransmitter transporters. The following table summarizes key findings:
Transporter | Inhibition Potency (Ki) | Comments |
---|---|---|
DAT | 6.23 nM | High affinity for dopamine uptake inhibition. |
NET | 7.56 nM | Moderate to high affinity for norepinephrine uptake inhibition. |
SERT | 456 nM | Moderate affinity for serotonin uptake inhibition. |
These results indicate that this compound has a potent effect on dopamine and norepinephrine systems while exhibiting weaker effects on serotonin.
Case Studies
- Dopamine Transporter Inhibition : A study demonstrated that this compound significantly inhibited DAT with a Ki value of 6.23 nM, indicating its potential as a therapeutic agent for conditions related to dopaminergic dysfunction .
- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, this compound showed enhanced selectivity towards DAT over SERT and NET, suggesting its utility in developing selective DAT inhibitors .
Therapeutic Applications
Given its biological activity, this compound holds promise in several therapeutic areas:
- Neuropsychiatric Disorders : Due to its action on dopamine and norepinephrine systems, it may be explored for treating depression and attention deficit hyperactivity disorder (ADHD).
- Pain Management : Its modulatory effects on neurotransmitter systems could also be investigated for analgesic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate?
The compound can be synthesized via multistep procedures involving coupling reactions and cyclopropane intermediates. A common approach involves:
- Step 1 : Preparation of a pyrrolidine core using sulfonyl-protected intermediates (e.g., tosyl groups), followed by alkylation at the 4-position.
- Step 2 : Benzyl group introduction via nucleophilic substitution or reductive amination.
- Step 3 : Ethyl esterification at the 3-position using ethyl chloroformate or similar reagents under basic conditions.
Refer to protocols analogous to "General Procedure N" in , which details amide coupling and cyclization steps for structurally related pyrrolidine derivatives .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the ethyl group at C4 typically shows a triplet (~1.2 ppm) for the methyl protons and a quartet (~4.1 ppm) for the ethyl ester protons, as seen in related pyrrolidine esters .
- X-ray Crystallography : Used to resolve stereochemical ambiguities. provides crystallographic data for a structurally similar compound, highlighting bond angles and torsional strain in the pyrrolidine ring .
Q. What safety precautions are critical during handling?
- Storage : Keep away from heat/sparks (P210) and in a dry environment .
- PPE : Use gloves, lab coats, and eye protection.
- Emergency Measures : Follow P201 (obtain specialized instructions) and P202 (read safety protocols before handling) as outlined in and .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., HPLC with amylose-based columns) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Salen complexes) during key steps like cyclopropane formation or benzylation. highlights the use of enantiomerically pure intermediates in analogous syntheses .
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles in ) with computational models to confirm stereochemistry .
Q. How do electronic effects of substituents influence reactivity?
- Benzyl Group : The electron-donating nature of the benzyl group stabilizes adjacent carbocations, facilitating alkylation at C4.
- Ethyl Ester : The electron-withdrawing ester group at C3 increases electrophilicity, aiding nucleophilic attacks in downstream reactions.
demonstrates similar electronic effects in sulfonyl-protected pyrrolidine derivatives during coupling reactions .
Q. What computational methods are used to predict pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors).
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
references the use of informer libraries to validate reaction outcomes, which can be augmented with computational screening .
Q. How are contradictory NMR data resolved for this compound?
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering in pyrrolidine).
- COSY/NOESY : Identify through-space correlations to confirm substituent orientations.
For example, reports coupling constants ( Hz) critical for assigning equatorial/axial positions in the pyrrolidine ring .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Improve heat/mass transfer during exothermic steps (e.g., esterification).
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C or enzyme-based) for benzylation/alkylation.
’s General Procedure N achieved 45–71% yields for related compounds via controlled heating and stoichiometric optimization .
Propriétés
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNIEBHQGPUCV-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.